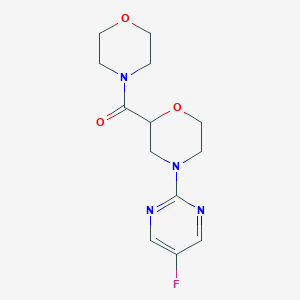![molecular formula C19H26F2N4O B12266249 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12266249.png)
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4,4-Difluoropiperidina-1-carbonil)piperidin-1-il]-5,6,7,8-tetrahidroquinazolina es un compuesto orgánico complejo que presenta una estructura central de quinazolina. Este compuesto es de gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[4-(4,4-Difluoropiperidina-1-carbonil)piperidin-1-il]-5,6,7,8-tetrahidroquinazolina generalmente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de quinazolina, seguida de la introducción de las unidades piperidínicas y el grupo difluoropiperidina. Los reactivos comunes utilizados en estas reacciones incluyen varios agentes clorantes, bases y disolventes como diclorometano y metanol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación estrictas como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[4-(4,4-Difluoropiperidina-1-carbonil)piperidin-1-il]-5,6,7,8-tetrahidroquinazolina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a los N-óxidos correspondientes utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Reducción del grupo carbonilo a alcoholes utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reacciones de halogenación o alquilación en los anillos de piperidina utilizando reactivos como los haluros de alquilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido acético y temperaturas elevadas.
Reducción: Borohidruro de sodio, etanol y temperatura ambiente.
Sustitución: Haluros de alquilo, bases como el carbonato de potasio y disolventes como el acetonitrilo.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de alcoholes y derivados de piperidina sustituidos, que pueden utilizarse posteriormente en diversas aplicaciones sintéticas.
Aplicaciones Científicas De Investigación
4-[4-(4,4-Difluoropiperidina-1-carbonil)piperidin-1-il]-5,6,7,8-tetrahidroquinazolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo en diversos ensayos biológicos.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(4,4-Difluoropiperidina-1-carbonil)piperidin-1-il]-5,6,7,8-tetrahidroquinazolina implica su interacción con dianas moleculares y vías específicas. Puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las dianas y vías moleculares exactas pueden variar en función de la aplicación y el contexto biológico específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Cloruro de 4,4-Difluoropiperidina-1-carbonilo
- 4,4-Difluoropiperidina
- Derivados de piperidina
Singularidad
4-[4-(4,4-Difluoropiperidina-1-carbonil)piperidin-1-il]-5,6,7,8-tetrahidroquinazolina es única debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Su unidad difluoropiperidina, en particular, contribuye a su mayor estabilidad y reactividad en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C19H26F2N4O |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H26F2N4O/c20-19(21)7-11-25(12-8-19)18(26)14-5-9-24(10-6-14)17-15-3-1-2-4-16(15)22-13-23-17/h13-14H,1-12H2 |
Clave InChI |
WFDCKEFLBPQVHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12266168.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266169.png)
![4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12266171.png)
![N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266183.png)
![[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266190.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12266193.png)
![N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12266211.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12266219.png)
![N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine](/img/structure/B12266222.png)

![5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266248.png)

